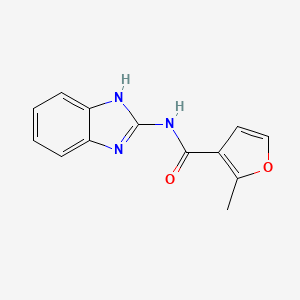![molecular formula C14H13NO4 B5775354 {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is not fully understood. However, studies have suggested that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have various biochemical and physiological effects. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to induce apoptosis in cancer cells. {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has several advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over the purity and concentration of the compound. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have low toxicity, making it suitable for use in cell culture experiments. However, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has limitations in terms of its solubility in water, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. One area of interest is in the development of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in cancer cells and inflammatory diseases. Finally, studies are needed to investigate the potential use of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in combination with other cancer therapies to enhance their efficacy.
Conclusion:
In conclusion, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is a synthetic compound with potential applications in various fields of scientific research, particularly in cancer research and the treatment of inflammatory diseases. The synthesis method for {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is well-established, and the compound has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid and its potential applications in combination with other cancer therapies.
Synthesis Methods
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-furoic acid with aniline, followed by acylation with 4-chloroacetic acid. The resulting intermediate is then reduced to yield {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. This method has been reported to yield a high purity product, making it suitable for various research applications.
properties
IUPAC Name |
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)14(18)15-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLIRBDGNUAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7031226 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)






![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)